![molecular formula C10H12N2 B139044 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine CAS No. 147674-37-1](/img/structure/B139044.png)
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine (TMP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMP is a bicyclic compound that consists of a pyrrole ring fused to a pyrazine ring with three methyl groups attached to the pyrrole ring.
Mécanisme D'action
The mechanism of action of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Effets Biochimiques Et Physiologiques
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In animal studies, 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been shown to reduce inflammation in the brain and improve cognitive function. 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine in lab experiments include its low solubility in water and its limited availability.
Orientations Futures
There are many future directions for the study of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine, including the development of novel drugs for the treatment of various diseases, the use of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine as a biopesticide in agriculture, and the synthesis of novel materials using 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine as a building block. Further studies are needed to fully understand the mechanism of action of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine and its potential applications in various fields.
Méthodes De Synthèse
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine can be synthesized through various methods, including the reaction of 2,5-dimethylpyrrole with 1,2-dichloroethane, the reaction of 2,5-dimethylpyrrole with 1,2-dibromoethane, and the reaction of 2,5-dimethylpyrrole with 1,2-diiodoethane. The most common method of synthesizing 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine is through the reaction of 2,5-dimethylpyrrole with 1,2-dichloroethane in the presence of sodium hydride.
Applications De Recherche Scientifique
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has also been studied for its potential use as a biopesticide in agriculture. In material science, 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
147674-37-1 |
|---|---|
Nom du produit |
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine |
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1,3,6-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-6-12-8(2)4-5-10(12)9(3)11-7/h4-6H,1-3H3 |
Clé InChI |
LTCMZOGYIOLKIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1C=C(N=C2C)C |
SMILES canonique |
CC1=CC=C2N1C=C(N=C2C)C |
Synonymes |
Pyrrolo[1,2-a]pyrazine, 1,3,6-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



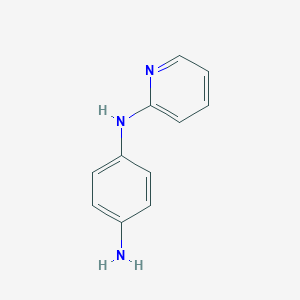
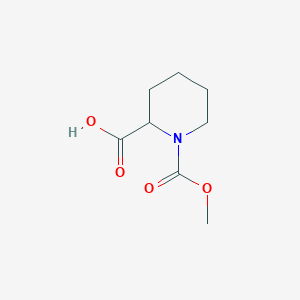

![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)

![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
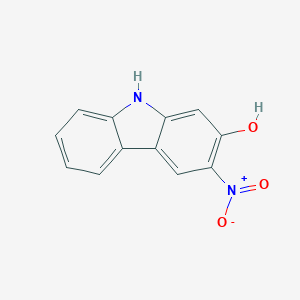
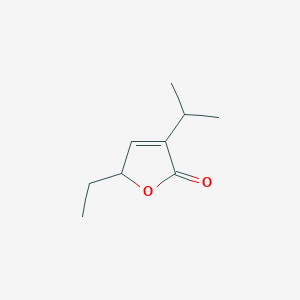

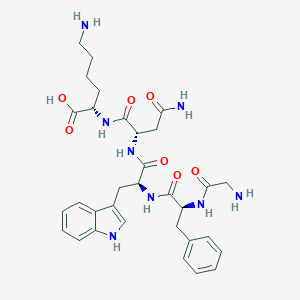
![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
